N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-2-24(20,21)18-15-10-11-17-14(13-15)7-6-12-19(17)25(22,23)16-8-4-3-5-9-16/h3-5,8-11,13,18H,2,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZCAALMTLODHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide typically involves the N-sulfonylation of carboxylic acids in an environment-friendly one-pot tandem protocol . The reaction conditions often require the use of 1,2-dichloroethane as a solvent and 1,8-diazabicyclo[5.4.0]undec-7-ene as a strong base to drive the reaction to completion . Industrial production methods may involve the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides, pseudohalides, or sodium arylsulfinates .
Chemical Reactions Analysis
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in inhibiting certain enzymes and proteins, making it useful in biochemical studies.
Medicine: Due to its antibacterial and antiviral properties, it is being explored for use in pharmaceuticals.
Industry: It is used in the production of coatings and other materials that require sulfonamide derivatives.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are crucial for various biological processes . This inhibition disrupts the normal function of these enzymes, leading to the compound’s antibacterial and antiviral effects.
Comparison with Similar Compounds
Comparison with Similar Tetrahydroquinoline Derivatives
Structural Modifications and Receptor Binding
The THQ core allows for substitutions at positions 1 and 6, which critically affect MOR affinity and selectivity. Below is a structural and pharmacological comparison with key analogs:
Table 1: Structural and Pharmacological Profiles of THQ Derivatives
- The ethane-1-sulfonamide at R6 may improve solubility compared to bulkier aryl groups (e.g., naphthalenylmethyl in 14d) due to its smaller size and polar sulfonamide moiety .
- 14d and 14h: These analogs exhibit sub-nanomolar MOR binding (Ki = 0.33–0.45 nM) and high selectivity over kappa-opioid receptors (KOR). Their partial agonist activity suggests mixed efficacy, which may reduce side effects like respiratory depression compared to full agonists .
- Methyl-Benzyl Derivative : Lower MOR affinity (Ki = 5.2 nM) and antagonist activity highlight the importance of R1 substituents; smaller groups (e.g., methyl) may reduce receptor engagement .
Functional Activity and Selectivity
- Partial Agonists (14d, 14h): These compounds demonstrate balanced signaling profiles, with moderate Emax (60–70% of full agonist DAMGO) and EC50 values in the low nanomolar range. Their selectivity ratios (MOR/KOR > 30) are advantageous for minimizing KOR-mediated dysphoria .
- Antagonists : The methyl-benzyl derivative (Ki = 5.2 nM) shows negligible agonist efficacy, making it suitable for reversing opioid overdose .
- Target Compound Hypotheses: The dual sulfonamide groups may confer unique functional properties. The ethane-1-sulfonamide’s polarity could enhance aqueous solubility (predicted logP ≈ 2.1 vs.
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability (HLM t1/2, min) |
|---|---|---|---|---|
| Target Compound | 406.45 | 2.1 | 0.12 | Pending |
| 14d | 495.63 | 3.8 | 0.03 | 32 |
| 14h | 441.56 | 3.2 | 0.07 | 45 |
- The target compound’s lower logP compared to 14d and 14h suggests reduced lipophilicity, which may correlate with fewer off-target CNS effects. However, its metabolic stability in human liver microsomes (HLM) remains uncharacterized, unlike 14d and 14h, which exhibit moderate stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
